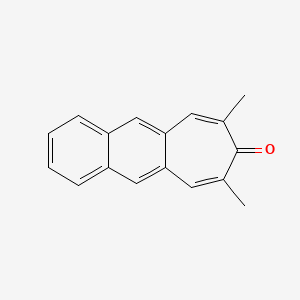
8H-Cyclohepta(b)naphthalen-8-one, 7,9-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8H-Cyclohepta(b)naphthalen-8-one, 7,9-dimethyl- is an organic compound with the molecular formula C₁₇H₁₄O and a molecular weight of 234.2925 g/mol . This compound is part of the cycloheptanaphthalene family, characterized by a seven-membered ring fused to a naphthalene moiety. The presence of two methyl groups at positions 7 and 9 adds to its unique structural features .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8H-Cyclohepta(b)naphthalen-8-one, 7,9-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the seven-membered ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
8H-Cyclohepta(b)naphthalen-8-one, 7,9-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
8H-Cyclohepta(b)naphthalen-8-one, 7,9-dimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8H-Cyclohepta(b)naphthalen-8-one, 7,9-dimethyl- involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
8H-Cyclohepta(b)naphthalen-8-one, 7,9-diethyl-: Similar structure but with ethyl groups instead of methyl groups.
8H-Cyclohepta(b)naphthalen-8-one, 7,9-dipropyl-: Similar structure but with propyl groups instead of methyl groups.
Uniqueness
The uniqueness of 8H-Cyclohepta(b)naphthalen-8-one, 7,9-dimethyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 7 and 9 can affect the compound’s steric and electronic properties, making it distinct from its analogs .
Properties
CAS No. |
39787-00-3 |
|---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
7,9-dimethylcyclohepta[b]naphthalen-8-one |
InChI |
InChI=1S/C17H14O/c1-11-7-15-9-13-5-3-4-6-14(13)10-16(15)8-12(2)17(11)18/h3-10H,1-2H3 |
InChI Key |
GHLLBBHANFDRHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2C=C(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


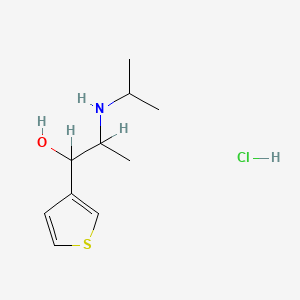
![7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14680343.png)
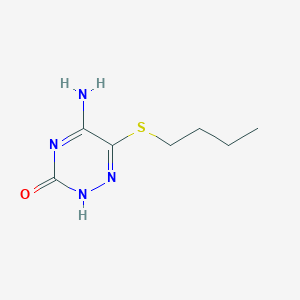
![N-[4-(cycloheptylmethyl)cyclohexyl]acetamide](/img/structure/B14680353.png)
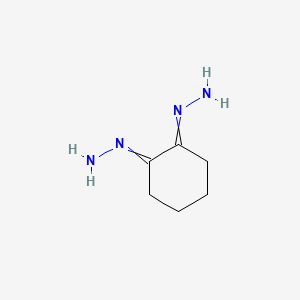

![5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14680368.png)
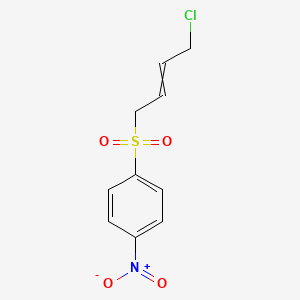
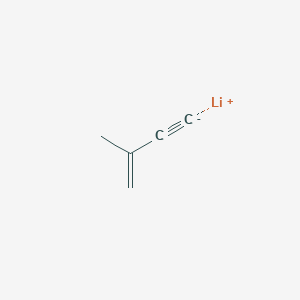

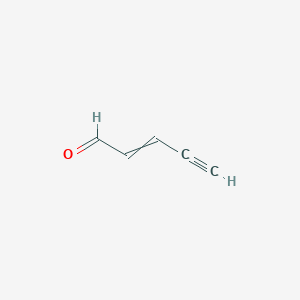
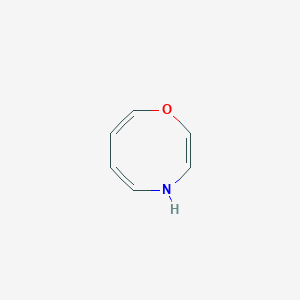
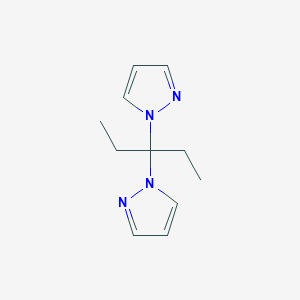
![N-[4-(2-methylpropyl)cyclohexyl]acetamide](/img/structure/B14680429.png)
